

Noxiustoxin: A Technical Guide to its Impact on Synaptic Transmission

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Compound of Interest

Compound Name: Noxiustoxin

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Abstract

Noxiustoxin (NTX) is a potent neurotoxin isolated from the venom of the Mexican scorpion *Centruroides noxius*.^[1] As a member of the short-chain scorpion toxin family, NTX is a 39-amino acid peptide that modulates neuronal excitability by blocking potassium channels.^{[2][3]} This technical guide provides an in-depth analysis of **Noxiustoxin**, with a focus on its molecular characteristics, its profound effects on synaptic transmission, and the experimental methodologies employed to elucidate its mechanism of action. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through detailed diagrams.

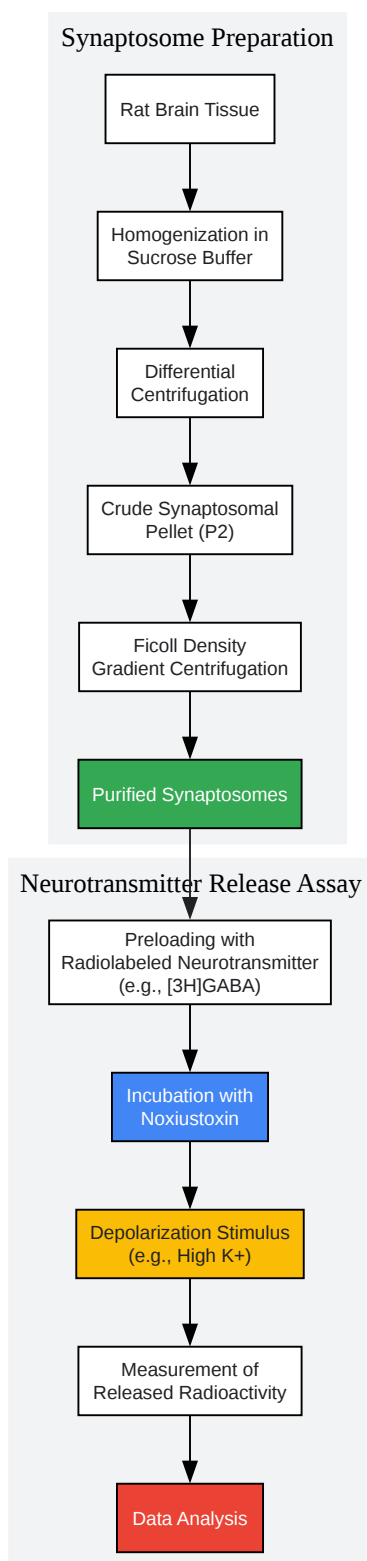
Molecular Profile of Noxiustoxin

Noxiustoxin is a peptide with a molecular weight of approximately 4195.06 Da.^[1] Its primary structure consists of 39 amino acid residues, cross-linked by three disulfide bridges, which confer a stable tertiary structure essential for its biological activity.^{[1][3]} The amino acid sequence of **Noxiustoxin** is TIINVKCTSPKQCSKPCKELYGSSAGAKCMNGKCKCYNN-NH₂.^[1] Notably, the N-terminal region of the toxin is believed to be crucial for its interaction with potassium channels.^{[1][4][5]}

Mechanism of Action at the Synapse

Noxiustoxin exerts its primary effect by blocking voltage-dependent and calcium-activated potassium channels.[1][6] This blockade has significant consequences for synaptic transmission. By inhibiting the repolarizing potassium currents, NTX leads to a prolongation of the presynaptic action potential. This extended depolarization enhances the influx of calcium ions (Ca^{2+}) through voltage-gated calcium channels. The elevated intracellular Ca^{2+} concentration, in turn, triggers an increased release of neurotransmitters into the synaptic cleft. [2] This mechanism is supported by findings that the neurotransmitter-releasing effect of NTX is dependent on external Ca^{2+} and can be prevented by Ca^{2+} channel blockers.[2]

Signaling Pathway of Noxiustoxin-Induced Neurotransmitter Release



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